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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification

of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient.[1]

[2] The objective is to assist laboratories in selecting and implementing robust analytical

procedures and to propose a framework for inter-laboratory comparison to ensure analytical

consistency and accuracy. While direct inter-laboratory comparison studies for Sofosbuvir
impurity G are not readily available in published literature, this guide summarizes performance

data from various validated methods to facilitate an indirect comparison.

Comparative Analysis of Analytical Methods
The primary analytical technique for the separation and quantification of Sofosbuvir and its

impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-

Performance Liquid Chromatography (UPLC). These methods offer high resolution and

sensitivity for impurity profiling. Below is a summary of performance data from published

studies.
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Parameter
Method 1 (RP-

HPLC)
Method 2 (UPLC)

Method 3 (RP-

HPLC)

Chromatographic

Column

Agilent Eclipse XDB-

C18, 4.6 x 250 mm, 5

µm[3]

Not Specified
Hypersil C18, 4.6 x

150mm, 5µm[4]

Mobile Phase

0.1% Trifluoroacetic

acid in

Water:Acetonitrile

(50:50 v/v)[3]

Methanol:Water with

0.1% Formic acid

(50:50 v/v)[5]

Acetonitrile:Water

(70:30 v/v)[4]

Detection Wavelength 260 nm[3] Not Specified 230 nm[4]

Flow Rate Not Specified 1.0 mL/min[5] 1.0 mL/min[4]

Linearity Range

(Impurity)
10-30 µg/ml[3]

Not Specified for

Impurity G

Not Specified for

Impurity G

Limit of Detection

(LOD)

0.03% (0.12 µg) for a

related impurity[3]
Not Specified Not Specified

Limit of Quantification

(LOQ)

1.50% (0.375 µg) for a

related impurity[3]
Not Specified Not Specified

Retention Time

(Sofosbuvir)
3.674 min[3] Not Specified 3.863 min[4]

Retention Time

(Impurity)

5.704 min (for a

related phosphoryl

impurity)[3]

Not Specified Not Specified

Note: The data presented is based on studies analyzing Sofosbuvir and its process-related or

degradation impurities. Specific data for Impurity G is limited, and the performance for a

"phosphoryl impurity" is used as a surrogate from one of the studies.

Experimental Protocols
Below are detailed experimental methodologies from the cited literature that can be adapted for

the analysis of Sofosbuvir impurity G.
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Method 1: RP-HPLC for Sofosbuvir and a Process-
Related Impurity[3]

Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle

size).

Mobile Phase: A filtered and degassed isocratic mixture of 0.1% trifluoroacetic acid in water

and acetonitrile (50:50 v/v).

Detector: UV detector set at a wavelength of 260 nm.

Sample Preparation: A stock solution of Sofosbuvir (e.g., 100 µg/mL) is prepared by

dissolving the appropriate amount in the mobile phase. Calibration standards for the impurity

are prepared by diluting a stock solution to concentrations ranging from 10-30 µg/ml.

Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

Method 2: Forced Degradation Study using LC-ESI-
MS[5]

Chromatographic System: A C18 column with ESI-MS detection in both positive and negative

ionization modes.

Mobile Phase: A gradient mixture of methanol and water containing 0.1% formic acid. The

initial proportion was 50:50 (v/v).

Sample Preparation for Forced Degradation:

Acid Decomposition: Reflux the Sofosbuvir solution in 0.1 N HCl at 70°C for 6 hours.

Alkaline Decomposition: Expose the Sofosbuvir solution to an alkaline condition to

observe degradation.

Oxidative Degradation: Treat the Sofosbuvir solution with H2O2.

Photochemical Stability: Expose a stock solution (1000 µg/mL) to direct sunlight for 21

days.
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Thermal Stability: Expose a stock solution (1000 µg/mL) to a temperature of 50°C for 21

days.

Analysis: Inject the stressed samples into the LC-MS system to identify degradation

products.

Method 3: RP-HPLC for Simultaneous Estimation of
Sofosbuvir and Velpatasvir[4]

Chromatographic System: Hypersil C18 column (4.6 x 150mm, 5µm particle size).

Mobile Phase: A mixture of Acetonitrile and Water in the ratio of 70:30 % v/v.

Flow Rate: 1.0 ml/min.

Detector: UV detector set at 230 nm.

Linearity: The linearity for Sofosbuvir was established in the range of 20-100 µg/ml.

Analysis: The method was validated for specificity, linearity, accuracy, and precision

according to ICH guidelines.

Proposed Inter-Laboratory Comparison Workflow
An inter-laboratory study is crucial for establishing the reproducibility and robustness of an

analytical method.[6] The following workflow is proposed for a comparative study of

Sofosbuvir impurity G analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://vivitrolabs.com/wp-content/uploads/2024/10/20241003-Acute-Particulate-Matter-Evaluation-Inter-Lab-Study-Final.pdf
https://www.benchchem.com/product/b10799796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Planning and Preparation

Phase 2: Sample Analysis

Phase 3: Data Analysis and Reporting

Define Study Objectives
(Accuracy, Precision, Reproducibility)

Select Analytical Method(s)

Prepare & Distribute Homogeneous
Test Samples with Known Impurity G Level

Provide Detailed Analytical Protocol

Participating Laboratories
(Lab 1, Lab 2, Lab 3...)

Distribute Materials

Perform Analysis According to Protocol

Report Raw Data and Results

Centralized Statistical Analysis
(e.g., z-scores, En numbers)

Submit Data

Evaluate Inter-Laboratory Variability

Identify Potential Methodological Biases

Publish Final Comparison Report
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Caption: Proposed workflow for an inter-laboratory comparison study of Sofosbuvir impurity
G analysis.

This structured approach ensures that all participating laboratories perform the analysis under

uniform conditions, allowing for a meaningful comparison of results and a thorough assessment

of the analytical method's performance across different laboratory environments. The statistical

analysis of the collected data will highlight the method's reproducibility and identify any

potential areas for improvement.[7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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